Oleic anhydride

Overview

Description

Oleic anhydride, while not directly mentioned in the provided papers, can be inferred to be a derivative of oleic acid, which is a monounsaturated fatty acid that is widely present in nature and has various applications in chemical synthesis. Oleic acid is known for its role as a surfactant, a catalyst, and a reactant in the synthesis of complex molecules and materials .

Synthesis Analysis

The synthesis of this compound is not directly described in the provided papers. However, methods for synthesizing fatty acid anhydrides are discussed, which could be applicable to this compound. For instance, a simple method for preparing fatty acid anhydrides using dicyclohexylcarbodiimide in carbon tetrachloride at room temperature is described, yielding high purity anhydrides . Additionally, the synthesis of oleic acid derivatives through reactions with maleic anhydride is mentioned, which could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

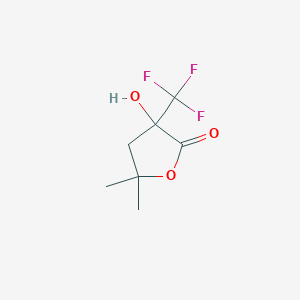

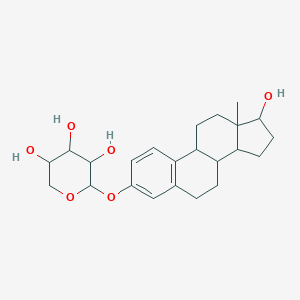

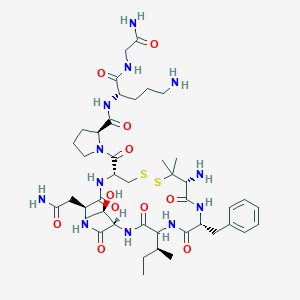

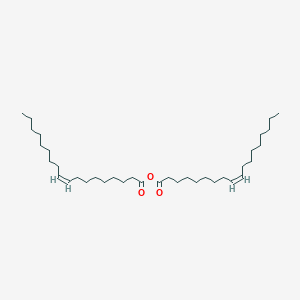

The molecular structure of this compound would be expected to consist of two oleic acid molecules with the removal of water to form the anhydride linkage. The papers discuss the molecular structures of related compounds, such as the oligomeric molecules formed from oleic acid ozonolysis, which include a complex mixture of linear and cyclic molecules . The structure of oleic acid itself is characterized by an 18-carbon chain with a cis double bond, which is crucial for its reactivity and properties .

Chemical Reactions Analysis

Oleic acid is involved in various chemical reactions, such as ozonolysis, which results in a mixture of reaction products and oligomeric species . It also acts as a Brønsted acidic catalyst for the synthesis of indole derivatives and other densely substituted molecules . The interaction of oleic acid with maleic anhydride has been studied, leading to the formation of adducts that retain the molecular structures of the reactants . These reactions highlight the versatility of oleic acid and its derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of oleic acid and its derivatives are influenced by their molecular structures. Oleic acid's surfactant properties are exploited in the synthesis and assembly of nanomaterials, such as perovskite nanocuboids . The physicochemical properties of oleic acid/oleate assemblies have been characterized using various spectroscopic techniques, revealing insights into their membrane properties and phase behavior . The preparation of deuterated oleic acid and its phospholipid derivatives for analytical studies also underscores the importance of understanding the physical properties of these molecules .

Scientific Research Applications

Synthesis and Preparation Methods

- Synthesis of Fatty Acid Anhydrides : Oleic anhydride can be synthesized through reactions of fatty acid chlorides, like oleoyl chloride, with acetic anhydride. This process has been shown to yield this compound with over 90% efficiency (Sonntag, Trowbridge, & Krems, 1954).

- Alternative Synthesis Method : this compound can also be produced by reacting free fatty acids with dicyclohexylcarbodiimide in carbon tetrachloride, achieving high yields (87-94%) (Selinger & Lapidot, 1966).

Applications in Materials Science

- Wood Preservation : Mixed anhydrides, including aceto/oleic anhydride, have been investigated for environmentally friendly wood preservation systems. They are used in treatments to modify wood properties like water repellency and durability (Lyon et al., 2009).

- Plasticizer for Polymers : Oleic acid polyesters have been evaluated as potential plasticizers for polyethylene and polypropylene. This application takes advantage of the oleic acid polymer's ability to reduce processing torque and improve mechanical properties (Sander et al., 2012).

Chemical Reactions and Kinetics

- Oleic Acid and Acetic Anhydride Reaction : When oleic acid is mixed with acetic anhydride, consecutive reactions occur, producing compounds like acetic‐this compound and this compound. The kinetics and thermodynamics of these reactions have been extensively studied (Peydecastaing, Vaca-Garcia, & Borredon, 2009).

Nanotechnology and Quantum Dots

- Nanoparticle Superstructures : Oleic acid is used in the synthesis of iron oxide nanoparticle supercrystals, showcasing exceptional mechanical properties. The crosslinking reaction of oleic acid molecules plays a critical role in this application (Dreyer et al., 2016).

- Biocompatible Photoluminescent Quantum Dots : Oleic acid is involved in the ligand exchange process for creating biocompatible CdSe/ZnS quantum dots. These are used in effective cell imaging, demonstrating the potential of oleic acid in nanomedical applications (Wang et al., 2013).

Mechanism of Action

Oleic acid, from which oleic anhydride is derived, has been shown to influence cell membrane fluidity, receptors, intracellular signaling pathways, and gene expression . It may directly regulate both the synthesis and activities of antioxidant enzymes . The anti-inflammatory effect may be related to the inhibition of proinflammatory cytokines and the activation of anti-inflammatory ones .

Safety and Hazards

Oleic anhydride should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Research on autocatalytic lipids, such as oleic anhydride, has shown extraordinary behavior such as primitive chemical evolution, chemotaxis, temporally controllable materials, and even as supramolecular catalysts for continuous synthesis . Autocatalytic lipid systems have enormous potential for building complexity from simple components, and connections between physical effects and molecular reactivity are only just beginning to be discovered .

properties

IUPAC Name |

[(Z)-octadec-9-enoyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNZHGHKKQOQCZ-CLFAGFIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067031 | |

| Record name | 9-Octadecenoic acid (9Z)-, anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24909-72-6 | |

| Record name | Oleic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24909-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024909726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid (9Z)-, anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.